1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenethyl-1H-pyrazole-4-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenethyl-1H-pyrazole-4-carboxamide (CAS 1014090-86-8) is a fully synthetic small molecule belonging to the pyrazole-4-carboxamide class, distinguished by dual 3-fluorobenzyl substitution at the N1 and 3-oxy positions and a phenethyl side chain at the C4 carboxamide. Its molecular formula is C26H23F2N3O2, with a molecular weight of 447.5 g/mol, computed XLogP3-AA of 5.1, topological polar surface area (TPSA) of 56.2 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 9 rotatable bonds.

Molecular Formula C26H23F2N3O2
Molecular Weight 447.486
CAS No. 1014090-86-8
Cat. No. B2886305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenethyl-1H-pyrazole-4-carboxamide
CAS1014090-86-8
Molecular FormulaC26H23F2N3O2
Molecular Weight447.486
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F
InChIInChI=1S/C26H23F2N3O2/c27-22-10-4-8-20(14-22)16-31-17-24(25(32)29-13-12-19-6-2-1-3-7-19)26(30-31)33-18-21-9-5-11-23(28)15-21/h1-11,14-15,17H,12-13,16,18H2,(H,29,32)
InChIKeyRZIRNLQGSBNEPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenethyl-1H-pyrazole-4-carboxamide (CAS 1014090-86-8): Structural Context for Pyrazole-4-Carboxamide Procurement


1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenethyl-1H-pyrazole-4-carboxamide (CAS 1014090-86-8) is a fully synthetic small molecule belonging to the pyrazole-4-carboxamide class, distinguished by dual 3-fluorobenzyl substitution at the N1 and 3-oxy positions and a phenethyl side chain at the C4 carboxamide . Its molecular formula is C26H23F2N3O2, with a molecular weight of 447.5 g/mol, computed XLogP3-AA of 5.1, topological polar surface area (TPSA) of 56.2 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 9 rotatable bonds . No primary literature reports of biological activity, target engagement, or pharmacological profiling have been identified for this compound in the public domain as of the knowledge cutoff date.

Why Generic Pyrazole-4-Carboxamides Cannot Replace 1-(3-Fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenethyl-1H-pyrazole-4-carboxamide (CAS 1014090-86-8)


The compound exhibits a rare combinatorial substitution pattern—concurrent N1-(3-fluorobenzyl), 3-((3-fluorobenzyl)oxy), and N-phenethyl carboxamide—that is not replicated in commercial pyrazole-4-carboxamide screening libraries. Computed molecular descriptors highlight this differentiation: an XLogP3 of 5.1 places the compound in a high-lipophilicity window distinct from common N-aryl or shorter N-alkyl analogs . The presence of two meta-fluorine atoms can alter molecular electrostatic potential surfaces and metabolic soft spots in ways that cannot be extrapolated from single-fluorine or para-fluoro isomers. Without experimentally determined structure-activity relationship (SAR) data, generic substitution risks selecting a molecule with divergent permeability, target residence time, or off-target profile. Any procurement decision that treats this compound as interchangeable with another pyrazole-4-carboxamide without head-to-head data introduces scientifically unjustified uncertainty.

Quantitative Differentiation Evidence for 1-(3-Fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenethyl-1H-pyrazole-4-carboxamide (CAS 1014090-86-8)


XLogP3 Lipophilicity Window Versus N-Isobutyl and N-Phenyl Pyrazole-4-Carboxamide Analogs

The target compound exhibits a computed XLogP3 of 5.1 . This value exceeds the typical lipophilicity range of structurally related pyrazole-4-carboxamides bearing smaller N-substituents. For example, the N-isobutyl analog (CAS 1014087-82-1) and N-phenyl analog are predicted to have lower XLogP3 values due to reduced carbon count and polar surface area contributions, although experimentally confirmed logP/logD values have not been published for any member of this specific sub-series . The higher XLogP3 of the target compound implies greater membrane partitioning potential, which may translate into higher apparent permeability in cell-based assays, but direct comparative permeability data are absent.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor/Acceptor Configuration Relative to Common Pyrazole-4-Carboxamide Scaffolds

The compound possesses 1 hydrogen bond donor (the carboxamide NH) and 5 hydrogen bond acceptors (the carboxamide carbonyl oxygen, the pyrazole N2 nitrogen, the 3-oxy oxygen, and the two fluorine atoms), as computed from its 2D structure . This H-bond donor/acceptor ratio of 1:5 differs from N-aryl pyrazole-4-carboxamides that may present an additional donor if phenolic or aniline substituents are present. The specific spatial arrangement of these H-bond features is dictated by the N1-(3-fluorobenzyl) and 3-((3-fluorobenzyl)oxy) vectors, which orient the fluorine acceptors in a geometry that is distinct from regioisomeric fluorobenzyl substitution patterns.

H-Bonding Target engagement Molecular recognition

Rotatable Bond Count and Conformational Flexibility Compared with Constrained Pyrazole-4-Carboxamide Analogs

The target compound contains 9 rotatable bonds , a degree of conformational freedom that exceeds that of many common pyrazole-4-carboxamide screening compounds (e.g., N-cyclopropyl or N-phenyl derivatives typically have 4–6 rotatable bonds). High rotatable bond count generally correlates with increased entropic penalty upon binding and may reduce binding affinity relative to more pre-organized scaffolds, but it can also allow adaptation to flexible binding pockets. Without comparative SAR data, whether this flexibility confers advantage or disadvantage for a given target cannot be determined.

Conformational flexibility Entropic penalty Binding kinetics

Evidence-Anchored Application Scenarios for 1-(3-Fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenethyl-1H-pyrazole-4-carboxamide (CAS 1014090-86-8)


Lipophilicity-Dependent Membrane Permeability Screening in CNS-Targeted Compound Libraries

With a computed XLogP3 of 5.1 and TPSA of 56.2 Ų , the compound occupies a physicochemical space consistent with CNS MPO desirability scores that favor moderate-to-high lipophilicity and low TPSA for blood-brain barrier penetration. It can serve as a high-lipophilicity reference point within a pyrazole-4-carboxamide library for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability screening, where its behavior can be directly compared with lower-logP analogs to establish permeability-lipophilicity relationships.

Probe for Hydrophobic Kinase Hinge-Region Binding Pockets

The dual 3-fluorobenzyl substitution pattern creates an extended aromatic/hydrophobic surface that may complement deep, hydrophobic hinge regions found in certain kinases (e.g., NEK2, Aurora kinases). Although no target engagement data exist for this compound, the structural features align with pharmacophore models derived from pyrazole-4-carboxamide kinase inhibitors . It can be deployed as a scaffold-hopping starting point in structure-based virtual screening campaigns targeting kinases with large hydrophobic adenine-binding pockets.

Negative Control Compound for Fluorine-Mediated Metabolic Stability Studies

The presence of two meta-fluorine atoms at positions expected to block cytochrome P450-mediated oxidation of the benzyl rings makes this compound a candidate for metabolic stability benchmarking . In microsomal or hepatocyte stability assays, it can be run alongside non-fluorinated or mono-fluorinated pyrazole-4-carboxamide analogs to quantify the metabolic shielding effect conferred by the second fluorine. Any observed difference in intrinsic clearance would directly inform the value of the bis(3-fluorobenzyl) motif.

Chemical Biology Tool for Profiling Hydrophobic Protein-Protein Interaction Surfaces

The high XLogP3 and extended aromatic architecture suggest potential for interacting with hydrophobic grooves involved in protein-protein interactions (PPIs). The compound can be screened in PPI-focused assays (e.g., BRET-based or fluorescence polarization displacement assays) alongside more polar pyrazole-4-carboxamide congeners to explore the role of lipophilicity in PPI inhibitor binding, with the quantitative logP difference serving as an experimental variable .

Quote Request

Request a Quote for 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenethyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.